Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate
Description
Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate is a bicyclic β-amino acid ester characterized by a rigid [2.2.2]octane scaffold. Its synthesis typically involves the reaction of cis-3-aminobicyclo[2.2.2]octane-2-carboxylic acid with thionyl chloride (SOCl₂) in ethanol, yielding a hydrochloride salt with a melting point of 209–213°C and molecular formula C₁₁H₁₈ClNO₂ (MW: 231.10) . Enantiomerically pure forms, such as (2S,3S)- and (2R,3R)-configurations, are synthesized via resolution and hydrogenation techniques, achieving ≥99% enantiomeric excess (ee) . These derivatives are critical intermediates in pharmaceuticals and asymmetric catalysis due to their stereochemical rigidity and biocompatibility. Commercial availability is widespread, with suppliers across India, China, and Europe offering hydrochloride salts for research and industrial applications .
Properties
IUPAC Name |
ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12/h7-10H,2-6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRDVZHAVFJIFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C1N)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with 3-carbonyl-bicyclo[2.2.2]octane-2-carboxylate.
Reductive Amination: This step involves the conversion of the carbonyl group to an amino group using reductive amination.
Alkalinity Configuration Flip: The configuration of the molecule is adjusted under basic conditions.
Hydrogenation: The protecting group is removed through hydrogenation to yield the final product.
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and reducing costs. The process involves similar steps as the synthetic route but is scaled up and may include additional purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to modify the bicyclic structure.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced bicyclic compounds, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Functional Group Modifications
Ethyl 3-Acetylaminobicyclo[2.2.2]oct-5-ene-2-carboxylate
- Structure: Acetylation of the amino group yields C₁₃H₁₉NO₃ (MW: 237.14).
- Properties : Reduced melting point (120–122°C) compared to the parent compound, attributed to decreased hydrogen-bonding capacity .
- Reactivity : The acetylated amine exhibits lower nucleophilicity, making it suitable for protective-group strategies in multi-step syntheses.
Ethyl 3-Oxobicyclo[2.2.2]octane-2-carboxylate
Ester Chain Variations
Methyl (2S,3S)-3-Aminobicyclo[2.2.2]octane-2-carboxylate
Bicyclic Framework Modifications
Ethyl 3-Aminobicyclo[1.1.1]pentane-1-carboxylate
Salt Forms and Solubility
Hydrochloride Salts
- Properties: Enhanced aqueous solubility due to ionic character. For example, (2S,3S)-ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride exhibits distinct ¹³C-NMR shifts (δ = 14.7–166.4 ppm) and is widely used in pharmaceutical formulations .
Tabulated Comparison of Key Compounds
Q & A
Q. What are the established synthetic routes for Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate?
The compound is synthesized via Curtius and Hofmann rearrangements. For example, bicyclo[2.2.2]octane-2,3-dicarboximide undergoes Hofmann rearrangement to yield cis-3-aminobicyclo[2.2.2]octane-2-carboxylic acid, which can be esterified to the ethyl derivative. Stereochemical outcomes are confirmed via coupling constants (e.g., J₁,₂ analysis) and derivatization into p-toluenesulfonamides . Enantiopure forms (e.g., (2S,3S)-stereoisomer) are synthesized using chiral catalysts or resolving agents, as described in stereoselective protocols .
Q. How is X-ray crystallography applied to determine the structure of this compound?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving the bicyclo[2.2.2]octane scaffold’s rigid conformation. The software refines atomic coordinates against high-resolution diffraction data, enabling precise determination of bond angles, torsional constraints, and hydrogen-bonding networks. This method is essential for confirming stereochemistry and detecting crystallographic disorder in derivatives .
Q. What analytical techniques validate the purity and identity of this compound?
Key methods include:
- NMR spectroscopy : Distinguishes cis/trans isomers via coupling constants (e.g., J₁,₂ ≈ 10 Hz for trans vs. ~4 Hz for cis) .
- Mass spectrometry : Confirms molecular weight and fragmentation patterns (e.g., loss of ethyl ester groups).
- HPLC with chiral columns : Separates enantiomers using polysaccharide-based stationary phases .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes during synthesis?
Discrepancies in stereochemistry (e.g., unexpected cis/trans ratios) arise from competing reaction pathways or epimerization. Mitigation strategies include:
- Low-temperature protocols : Minimize thermal epimerization during Curtius rearrangements.
- Kinetic vs. thermodynamic control : Adjust reaction conditions (e.g., solvent polarity, catalysts) to favor desired intermediates.
- Crystallographic validation : Cross-check NMR-derived configurations with X-ray data to resolve ambiguities .
Q. What methodologies assess the impact of conformational rigidity on pharmacological activity?
The bicyclo[2.2.2]octane scaffold’s rigidity restricts backbone torsion angles, influencing bioactivity. Methods include:
- Molecular dynamics simulations : Compare flexibility of bicyclo[2.2.2]octane derivatives vs. monocyclic analogs.
- Structure-activity relationship (SAR) studies : Synthesize derivatives with modified bridgehead substituents and test inhibitory activity (e.g., EGFR binding assays). For example, ethyl derivatives with bulkier groups show enhanced target selectivity due to steric constraints .
Q. How do stereoisomers of this compound affect enantioselective catalysis?
Enantiopure (2S,3S)- and (2R,3R)-isomers act as chiral templates in asymmetric synthesis. For instance:
- Hybrid oligoamide/oligourea systems : The (2S,3S)-isomer stabilizes helical conformations, enhancing catalytic efficiency in aldol reactions.
- Diamine derivatives (DABO) : Serve as ligands in transition-metal catalysis, where stereochemistry dictates enantiomeric excess (ee) in C–C bond-forming reactions .
Q. What strategies optimize yield in multi-step syntheses of bicyclo[2.2.2]octane derivatives?
Key optimizations include:
- Protecting group selection : tert-Butoxycarbonyl (Boc) groups improve solubility during intermediate steps .
- One-pot cascades : Combine Hofmann rearrangement and esterification to reduce purification steps.
- Flow chemistry : Enhances reproducibility in ozonolysis or cycloaddition steps, critical for forming the bicyclic core .
Methodological Considerations
Q. How are computational tools used to predict biological activity?
- Docking studies : Model interactions with targets (e.g., EGFR kinase domain) using AutoDock Vina or Schrödinger Suite.
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors/donors in the bicyclo[2.2.2]octane scaffold for antimalarial or antitumor activity .
Q. What in vitro assays evaluate the compound’s therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
